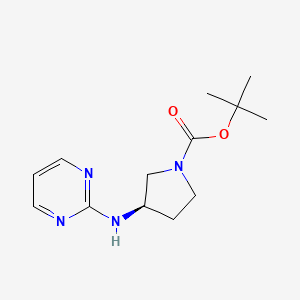

(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyrimidinylamino substituent at the 3-position and a tert-butyl ester group at the 1-position. This compound is part of a broader class of pyrrolidine-based intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and enzyme modulators. Its stereochemistry (R-configuration) and functional groups make it a critical building block for drug discovery, enabling precise interactions with biological targets .

Properties

IUPAC Name |

tert-butyl (3R)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-5-10(9-17)16-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTDYKTUOFPSCD-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C13H20N4O2

- Molecular Weight : 264.3235 g/mol

- CAS Number : [Not specified in sources]

The compound acts primarily as a modulator of retinoid X receptor alpha (RXRα), which plays a crucial role in various cellular processes, including cell proliferation and differentiation. RXRα is implicated in the development of several cancers, making it a target for anticancer therapies. Compounds that can selectively bind and modulate RXRα activity are being explored for their therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, a related compound demonstrated significant antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The half-maximal effective concentration (EC50) was reported at 1.68 ± 0.22 µM, indicating potent activity against these cell lines .

Study 1: Synthesis and Evaluation

A study synthesized various pyrimidinylamino derivatives and evaluated their biological activities as RXRα antagonists. Among them, a specific derivative exhibited an IC50 value of less than 10 µM against HepG2 and A549 cells, demonstrating low cytotoxicity to normal cells (IC50 > 100 µM) while effectively inducing apoptosis through RXRα modulation .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship was analyzed for several pyrimidine-containing compounds. Modifications at the C-4 position of the pyrimidine ring significantly influenced anticancer activity. For example, urea derivatives with specific substitutions showed enhanced antiproliferative effects compared to others .

| Compound | R1 Substituent | IC50 (µM) | Cell Line |

|---|---|---|---|

| 6A | 4-Pyridyl | <10 | HepG2 |

| 6B | 3-Pyridyl | >100 | Normal |

| 6C | 2-Pyridyl | >100 | Normal |

In Silico Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to RXRα. These studies indicated that the compound could effectively inhibit RXRα transactivation, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The tert-butyl ester group and pyrrolidine core are conserved across multiple analogs, but substituent variations significantly alter their chemical and biological properties. Key comparisons include:

Key Observations :

- Electronic Effects: The pyrimidin-2-ylamino group in the target compound introduces hydrogen-bonding capability, enhancing interactions with enzyme active sites compared to the sulfonyl or iodo-methoxypyridyl groups .

- Steric Effects : The bulky tert-butyl ester group improves solubility in organic solvents, a feature shared across analogs .

Computational and Experimental Validation

- Docking Studies : Tools like AutoDock Vina () could predict binding modes of the target compound with kinases or enzymes, leveraging its pyrimidine moiety for π-π stacking and hydrogen bonding .

- MDM2-p53 Antagonists : While unrelated structurally, highlights the importance of small-molecule stereochemistry in disrupting protein-protein interactions, a principle applicable to optimizing the R-configuration of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.